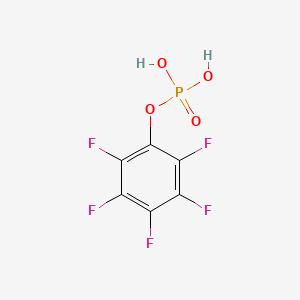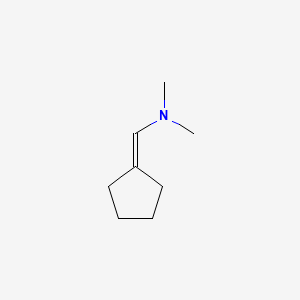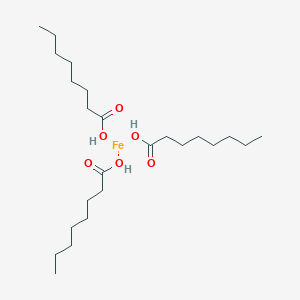
Iron octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C24H45FeO6 . It is a metal carboxylate derived from octanoic acid and iron. This compound is known for its applications in various fields, including catalysis, polymerization, and as a precursor for other iron-containing compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron octanoate can be synthesized through the reaction of iron salts with octanoic acid. One common method involves the reaction of iron(III) chloride with sodium octanoate in an aqueous medium. The reaction can be represented as follows:
FeCl3+3C8H15COONa→Fe(C8H15COO)3+3NaCl
Industrial Production Methods: Industrial production of this compound typically involves the use of iron(III) chloride and octanoic acid in a controlled environment to ensure high purity and yield. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Iron octanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides.
Reduction: It can be reduced to lower oxidation states of iron.
Substitution: The octanoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligands such as phosphines or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Iron oxides (e.g., Fe2O3, Fe3O4)
Reduction: Iron(II) compounds
Substitution: New iron complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Iron octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: this compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a source of bioavailable iron.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for iron deficiency.
Industry: It is used in the production of biodegradable polymers, coatings, and as a stabilizer in the manufacturing of plastics .
Wirkmechanismus
The mechanism of action of iron octanoate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, it can act as a source of iron, which is essential for various enzymatic processes. The iron center in this compound can undergo redox cycling, facilitating electron transfer reactions that are crucial for its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
- Iron(III) acetate
- Iron(III) chloride
- Iron(III) nitrate
Comparison: Iron octanoate is unique due to its specific ligand environment provided by the octanoate groups. This makes it more lipophilic compared to other iron(III) compounds like iron(III) acetate or iron(III) chloride. The octanoate ligands also provide steric hindrance, which can influence the reactivity and selectivity of this compound in catalytic applications .
Eigenschaften
Molekularformel |
C24H48FeO6 |
|---|---|
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
iron;octanoic acid |
InChI |
InChI=1S/3C8H16O2.Fe/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10); |
InChI-Schlüssel |
GLTVVGBGNDXAGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



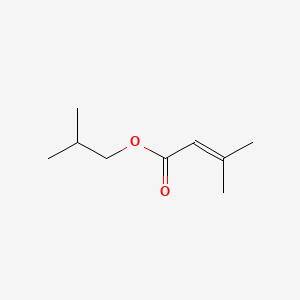
![2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B13828919.png)
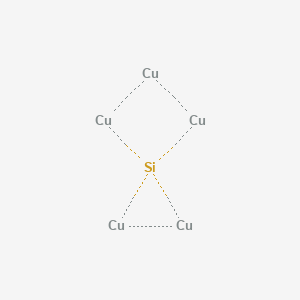

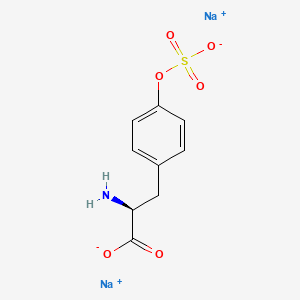
![4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine](/img/structure/B13828934.png)
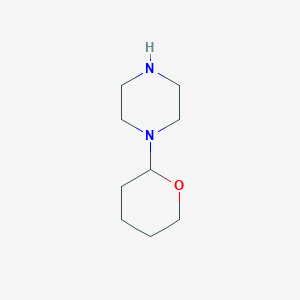


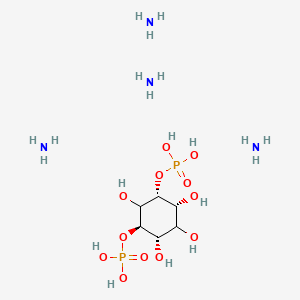
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]](/img/structure/B13828967.png)
